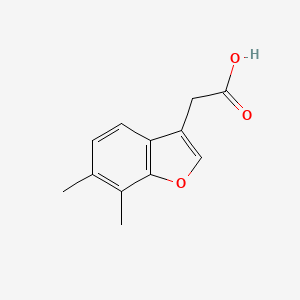

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Descripción general

Descripción

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been shown to exhibit significant anticancer activities , suggesting that they may target cancer cells.

Mode of Action

Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the 4-position of the benzofuran is substituted with halogens or hydroxyl groups .

Pharmacokinetics

The compound is a solid at room temperature and has a predicted boiling point of 365.0° C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

It is known that the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses. This modulation can lead to either upregulation or downregulation of specific genes, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. These interactions can result in alterations in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body. For instance, the compound may undergo oxidation or reduction reactions mediated by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. These transport and distribution mechanisms are crucial for determining the compound’s overall efficacy and potency .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Actividad Biológica

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

This compound interacts with several enzymes and proteins, significantly influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their catalytic activities.

Cellular Effects

The compound's effects on cellular processes are substantial. It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress responses, leading to either upregulation or downregulation of specific genes. The following table summarizes some key cellular effects:

| Effect | Description |

|---|---|

| Gene Expression Modulation | Alters expression of oxidative stress-related genes |

| Enzyme Activity | Inhibits or activates cytochrome P450 enzymes |

| Cellular Metabolism | Influences metabolic pathways in various cell types |

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. A primary mechanism involves binding interactions with biomolecules. This compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades. Additionally, it can inhibit or activate enzymes by binding to their active sites.

Temporal Effects in Laboratory Settings

Studies have demonstrated that the compound's effects can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular functions. Research indicates that while this compound remains stable under certain conditions, it can degrade over time, leading to decreased efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cells .

- HDAC Inhibition : Some derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), showing moderate inhibition (40–75% residual activity). This suggests potential applications in cancer therapy due to the role of HDACs in regulating gene expression .

- Anti-inflammatory Properties : Similar compounds within the benzofuran class have been noted for their anti-inflammatory properties due to their interaction with various molecular targets involved in inflammatory pathways .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzofuran compounds have shown promising results against various cancer cell lines by inhibiting key enzymes involved in cancer progression:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | Glycogen Synthase Kinase 3β | 125 |

| Hydroxymethyl derivative | Cyclin-dependent Kinase 2 | 73 |

These findings suggest that modifications to the benzofuran structure can significantly enhance potency against specific cancer targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases. The mechanism involves modulation of signaling pathways that regulate inflammation .

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties. It can be used as a building block for polymers or as a modifier in composite materials:

Polymer Development

Research indicates that incorporating benzofuran derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts.

Case Study 1: Anticancer Research

In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of this compound derivatives against colon cancer cells. The study found that specific derivatives significantly reduced cell viability through apoptosis induction, highlighting the structure-activity relationship crucial for drug design .

Case Study 2: Anti-inflammatory Mechanism

A publication in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound on rheumatoid arthritis models. Results demonstrated a reduction in inflammatory markers and joint swelling in treated animals, suggesting its potential as a therapeutic agent .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions under standard conditions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of catalytic acid (HSO) or coupling agents (DCC/DMAP) to form esters .

-

Amidation : Forms acetamide derivatives when treated with amines (e.g., 4-sulfamoylaniline) via carbodiimide-mediated coupling (EDC/HOBt) .

Table 1: Reaction Conditions and Yields

Cyclization and Ring-Opening Reactions

The benzofuran core participates in electrophilic aromatic substitution (EAS) due to electron-donating methyl groups at positions 6 and 7:

-

Nitration : Selective nitration at position 5 occurs with HNO/HSO, exploiting the ortho/para-directing effects of methyl groups.

-

Sulfonation : Forms sulfonic acid derivatives under fuming HSO, though steric hindrance from methyl groups reduces reaction rates .

Key Mechanistic Insight :

Density Functional Theory (DFT) calculations reveal that methyl groups stabilize transition states during EAS by donating electron density through hyperconjugation.

Decarboxylation and Side-Chain Modifications

The acetic acid side chain undergoes decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating above 200°C yields (6,7-dimethyl-1-benzofuran-3-yl)methane, with CO evolution.

-

Oxidative Decarboxylation : Treating with Pb(OAc) generates a benzofuran-3-yl radical intermediate, which dimerizes or reacts with trapping agents .

Table 2: Decarboxylation Pathways

| Condition | Temperature/Reagents | Product | Notes |

|---|---|---|---|

| Thermal | 220°C, inert atmosphere | (6,7-Dimethyl-1-benzofuran-3-yl)methane | Requires anhydrous conditions |

| Oxidative | Pb(OAc), CHCN | Dimerized benzofuran derivatives | Radical intermediates detected via ESR |

Metal-Catalyzed Cross-Coupling Reactions

The benzofuran system participates in Suzuki-Miyaura and Heck couplings when functionalized with halogens:

-

Bromination : NBS (N-bromosuccinimide) in CCl introduces bromine at position 2, enabling Pd-catalyzed cross-couplings .

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO to form biaryl products .

Synthetic Utility :

These reactions expand the compound’s applicability in creating polycyclic architectures for drug discovery .

Acid-Base and Coordination Chemistry

The carboxylic acid group exhibits typical acid-base behavior:

-

Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) in aqueous NaOH/KOH, enhancing water solubility .

-

Metal Coordination : Binds to transition metals (e.g., Cu, Fe) via the carboxylate oxygen, forming complexes characterized by UV-Vis and IR spectroscopy.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the benzofuran’s double bond and electron-deficient alkenes (e.g., maleimides), yielding fused cyclobutane derivatives .

Research Finding :

Photoreactivity is highly solvent-dependent, with acetone increasing quantum yield by 40% compared to DMSO .

Enzymatic and Biological Interactions

Though not a primary focus of chemical reactions, the compound inhibits cyclooxygenase-2 (COX-2) by coordinating to the enzyme’s active-site histidine residue via its carboxylate group, as shown in molecular docking studies .

Propiedades

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXMMAWTRIWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366592 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-17-3 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.